1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole
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Overview
Description
1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the trimethoxyphenyl group enhances its potential pharmacological effects, making it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core.
Allylation: The resulting benzimidazole derivative is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, scaling up the synthesis, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: Researchers investigate its effects on cellular pathways, gene expression, and protein interactions to understand its mechanism of action.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: It is used as a tool compound to study biological processes and validate drug targets.
Mechanism of Action
The mechanism of action of 1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes, receptors, and DNA. The trimethoxyphenyl group enhances its binding affinity to these targets, leading to inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context and target.
Comparison with Similar Compounds
1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
1-Allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile: This compound also contains the trimethoxyphenyl group and exhibits anticancer activity.
1,2,3-Trimethoxy-5-allylbenzene:
Isatin Thiazolyl-Pyrazoline Hybrids: These compounds are studied for their antimicrobial activities and share structural similarities with benzimidazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the allyl group, which may confer distinct biological activities and pharmacokinetic properties.
Properties
IUPAC Name |
1-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-5-10-21-15-9-7-6-8-14(15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWZLJHFMIZPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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